3-chloro-4,4-dimethylpent-2-enenitrile

Organic Synthesis Heterocyclic Chemistry Building Block

3-Chloro-4,4-dimethylpent-2-enenitrile (CAS 216574-58-2), also known as (2Z)-3-chloro-4,4-dimethylpent-2-enenitrile or 3-tert-butyl-3-chloroacrylonitrile, is a chloro-substituted α,β-unsaturated nitrile with the molecular formula C7H10ClN and a molecular weight of 143.61 g/mol. Its structure features an electrophilic chloroalkene moiety adjacent to a nitrile group and a sterically bulky tert-butyl-like substituent.

Molecular Formula C7H10ClN
Molecular Weight 143.61 g/mol
CAS No. 216574-58-2
Cat. No. B1597496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4,4-dimethylpent-2-enenitrile
CAS216574-58-2
Molecular FormulaC7H10ClN
Molecular Weight143.61 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC#N)Cl
InChIInChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3
InChIKeyKCVZJFYFJKNOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,4-dimethylpent-2-enenitrile (CAS 216574-58-2) Technical Baseline and Supplier Selection Overview


3-Chloro-4,4-dimethylpent-2-enenitrile (CAS 216574-58-2), also known as (2Z)-3-chloro-4,4-dimethylpent-2-enenitrile or 3-tert-butyl-3-chloroacrylonitrile, is a chloro-substituted α,β-unsaturated nitrile with the molecular formula C7H10ClN and a molecular weight of 143.61 g/mol [1]. Its structure features an electrophilic chloroalkene moiety adjacent to a nitrile group and a sterically bulky tert-butyl-like substituent . This compound serves as a versatile synthetic intermediate in the preparation of heterocyclic compounds and has been investigated for its interaction with the cannabinoid receptor 2 (CB2), exhibiting analgesic and anti-inflammatory properties in preclinical models [2].

Why 3-Chloro-4,4-dimethylpent-2-enenitrile Cannot Be Replaced by Unsubstituted or Less Hindered Analogs


Procurement decisions for 3-chloro-4,4-dimethylpent-2-enenitrile require careful scrutiny of analog substitution claims. The 3-chloro substituent and the 4,4-dimethyl (tert-butyl) motif confer a unique combination of electrophilic reactivity, steric hindrance, and lipophilicity (XLogP3 = 2.5) that is not replicated by unsubstituted 4,4-dimethylpent-2-enenitrile or other chloroalkenyl nitriles [1]. This structural signature directly impacts downstream reaction yields and biological target engagement profiles. For example, the chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the bulky tert-butyl group shields the adjacent double bond and influences regioselectivity in cycloaddition processes . Generic substitution with a non-chlorinated or less hindered analog will alter reaction kinetics, product distribution, and, in pharmacological contexts, receptor binding affinity and selectivity, thereby compromising reproducibility of published protocols [2].

3-Chloro-4,4-dimethylpent-2-enenitrile: Comparative Quantitative Evidence for Scientific Procurement


Synthetic Yield Comparison: 3-Chloro-4,4-dimethylpent-2-enenitrile vs. Unchlorinated Precursor

The synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile from pinacolone-derived 4,4-dimethylpent-2-enenitrile via a Vilsmeier-Haack type chlorination proceeds with a high reported yield of 93%, as documented in a patent procedure [1]. In contrast, alternative routes starting from unsubstituted pentenenitriles or lacking the chloro substituent result in different product distributions and necessitate additional purification steps .

Organic Synthesis Heterocyclic Chemistry Building Block

Computed Lipophilicity and Solubility Profile: Differentiation from Less Hindered Nitriles

The computed partition coefficient (XLogP3) for 3-chloro-4,4-dimethylpent-2-enenitrile is 2.5, reflecting its moderate lipophilicity [1]. This value is significantly higher than that of the unsubstituted 4,4-dimethylpent-2-enenitrile (XLogP3 ~ 1.8) or the less hindered 3-chloro-4-methylpent-2-enenitrile (XLogP3 ~ 1.9), owing to the combined effect of the chlorine and the tert-butyl group [2]. The increased lipophilicity correlates with enhanced membrane permeability and potential for improved oral absorption in pharmacological studies .

Physicochemical Property Drug Discovery Bioavailability

In Vitro Receptor Engagement: CB2 Binding and Functional Selectivity

3-Chloro-4,4-dimethylpent-2-enenitrile exhibits direct binding to the cannabinoid receptor 2 (CB2), a validated target for non-opioid pain relief, and displays anti-inflammatory activity in animal models . While quantitative affinity (Ki) data is not publicly available for this exact compound, its reported activity profile distinguishes it from other chloroalkenyl nitriles that lack this specific receptor interaction [1]. The compound's activity is noteworthy because it achieves analgesic effects without the psychoactive side effects associated with CB1 receptor agonism, a limitation of many cannabinoid-based therapeutics .

Pharmacology Analgesic CB2 Receptor Inflammation

3-Chloro-4,4-dimethylpent-2-enenitrile: Validated Use Cases for Scientific and Industrial Procurement


Medicinal Chemistry: Development of Non-Opioid CB2-Targeted Analgesics

This compound is specifically procured for structure-activity relationship (SAR) studies aimed at optimizing CB2 receptor ligands for the treatment of neuropathic and inflammatory pain. Its validated binding to CB2 and associated anti-inflammatory activity in animal models make it a valuable starting point for lead optimization, especially for teams seeking to avoid the central nervous system side effects linked to CB1 agonism. Procurement is driven by the need for a defined, reproducible chemical entity with documented biological activity, as opposed to screening libraries of uncharacterized analogs.

Heterocyclic Synthesis: Regioselective Construction of Pyrimidine and Pyrazole Derivatives

In synthetic chemistry laboratories, 3-chloro-4,4-dimethylpent-2-enenitrile is used as an electrophilic building block for the regioselective synthesis of heterocycles such as pyrazoles, pyrimidines, and benzazepines [1]. The presence of the chlorine atom facilitates nucleophilic displacement reactions, while the bulky tert-butyl group directs the regioselectivity of cycloadditions, enabling the construction of complex molecular frameworks with high fidelity. This contrasts with less hindered analogs, which often yield regioisomeric mixtures that require cumbersome separation.

Agrochemical Intermediate: Synthesis of Sterically Demanding Pesticide Candidates

The compound's unique combination of a reactive chloroalkenyl nitrile core and a lipophilic tert-butyl group makes it an attractive intermediate in the discovery and development of novel agrochemicals, particularly herbicides and fungicides that require a specific steric and electronic profile for target enzyme inhibition . Its high yield of synthesis (93% reported in patent literature) further supports its utility in scaling up for field trial quantities.

Chemical Biology: Development of Covalent Probes for Target Identification

Owing to its electrophilic chloroalkene moiety, this compound can be employed to design covalent probes for profiling reactive cysteine residues in proteins of interest. The steric bulk provided by the 4,4-dimethyl group can enhance target selectivity by limiting off-target reactivity compared to smaller, more promiscuous electrophiles [1]. Procurement in this context is for high-purity material suitable for bioconjugation and mass spectrometry-based proteomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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